N-(2-aminoethyl)-5-methylthiophene-2-sulfonamide
Overview
Description
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane is a compound used in organic synthesis . It’s a type of amine and ammonium compound . Another related compound, N-(2-Aminoethyl)acetamide, is used as a laboratory chemical .
Synthesis Analysis
Schiff bases of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane have been synthesized by condensation reaction with different compounds containing carbonyl group .Chemical Reactions Analysis
While specific chemical reactions involving N-(2-aminoethyl)-5-methylthiophene-2-sulfonamide are not available, related compounds like Aminoethylpiperazine have been studied for their reactivity .Physical and Chemical Properties Analysis
N-(2-Aminoethyl)Ethanolamine is described as a colorless, light yellow transparent viscous liquid. It is hygroscopic, strongly alkaline, and has a slight ammonia smell . It can be miscible with water and alcohol, slightly soluble in ether .Scientific Research Applications
Antiviral and Antitumor Activity
Research has demonstrated the synthesis of sulfonamide derivatives with potential antiviral and antitumor activities. For instance, a study on the synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides revealed certain compounds possessing anti-tobacco mosaic virus activity (Chen et al., 2010). Another investigation into carbonic anhydrase inhibitors noted the inhibition of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives, suggesting potential applications as antitumor agents (Ilies et al., 2003).
Antimicrobial and Enzyme Inhibition
Sulfonamides have also been studied for their antimicrobial properties and enzyme inhibition capabilities. A study on N-sulfonamide 2-pyridone derivatives found them to be effective dual inhibitors of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes, showing significant antimicrobial activity (Azzam et al., 2020).
Environmental Applications
Sulfonamides have been applied in environmental science, particularly in water treatment and pollution remediation. For instance, the functionalization of graphene oxide with sulfonamide derivatives has been explored for dye and copper removal from water, demonstrating enhanced sorption capacities (Chen et al., 2016).
Materials Science
In materials science, sulfonamides have been used to modify electrode surfaces for enhanced detection capabilities. The voltammetric detection of sulfonamides at a poly(3-methylthiophene) electrode highlights the potential for applying these compounds in analytical chemistry and sensor technology (Msagati & Ngila, 2002).
Mechanism of Action
Target of Action
The primary targets of a compound depend on its chemical structure and properties. Amines, for example, can interact with a variety of biological targets, including enzymes, receptors, and DNA .
Mode of Action
The compound’s interaction with its targets would depend on the specific chemical and physical properties of both the compound and the target. For instance, amines can form hydrogen bonds with their targets, leading to changes in the target’s function .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the overall functioning of that pathway .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a particular enzyme, it could lead to a decrease in the production of the enzyme’s product .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-aminoethyl)-5-methylthiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S2/c1-6-2-3-7(12-6)13(10,11)9-5-4-8/h2-3,9H,4-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREMZUDEOATGRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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